[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461809
InChI: InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12-8-7-9-17(10-12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1
SMILES: CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13461809

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12-8-7-9-17(10-12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1
Standard InChI Key HCRBRIGZWZATCV-PXYINDEMSA-N
Isomeric SMILES CCN(C1CCCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C
SMILES CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C

Introduction

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic compound classified as a carbamate derivative. Carbamates are esters or salts of carbamic acid and are commonly used in various pharmaceutical applications due to their biological activity . This compound features a piperidine ring, an amino acid moiety, and a tert-butyl ester group, indicating potential bioactivity and utility in medicinal chemistry.

Synthesis

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves several key steps, including the formation of the piperidine ring and the introduction of the amino acid and tert-butyl ester groups. Reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in determining yield and purity.

Mechanism of Action and Potential Applications

The mechanism of action for [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is likely related to its interaction with biological targets such as enzymes or receptors. The presence of the amino acid side chain suggests potential interactions with neurotransmitter systems or enzymatic pathways. Studies on similar compounds indicate that carbamates may act as enzyme inhibitors or modulators by binding to active sites or allosteric sites, thus altering enzymatic activity.

Potential ApplicationDescription
Pharmaceutical DevelopmentTargeting various biological pathways
Enzyme InhibitionModulating enzymatic activity
Neurotransmitter SystemsInteraction with neurotransmitter pathways

Chemical Reactions and Modifications

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester can participate in various chemical reactions, which are significant in medicinal chemistry for modifying the compound's properties or enhancing its bioactivity. These reactions are essential for further functionalization and modification in synthetic organic chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator